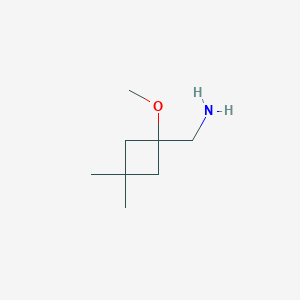
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine is a chemical compound with the molecular formula C8H17NO It is known for its unique structure, which includes a cyclobutyl ring substituted with a methoxy group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine typically involves the reaction of appropriate cyclobutyl precursors with methoxy and methanamine groups. One common method involves the use of cyclobutyl ketones, which are subjected to reductive amination with methanamine in the presence of reducing agents such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine hydrochloride: A salt form of the compound with similar properties.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Another compound with a methoxy group, used in different chemical reactions.
Uniqueness
This compound is unique due to its specific cyclobutyl structure and the presence of both methoxy and methanamine groups.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(1-methoxy-3,3-dimethylcyclobutyl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-7(2)4-8(5-7,6-9)10-3/h4-6,9H2,1-3H3 |
Clé InChI |
IAWOWKWVXQYWIK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)(CN)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


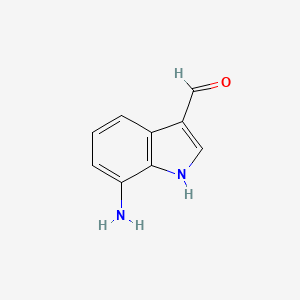
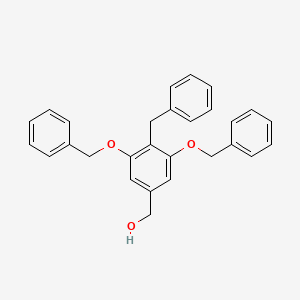
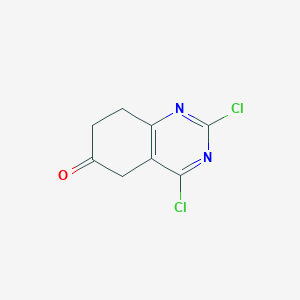
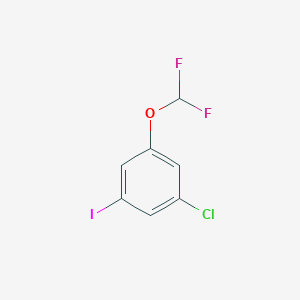

![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)
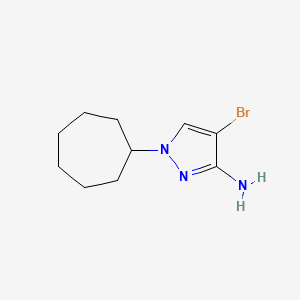
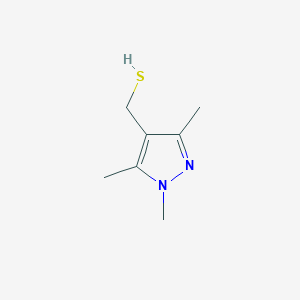
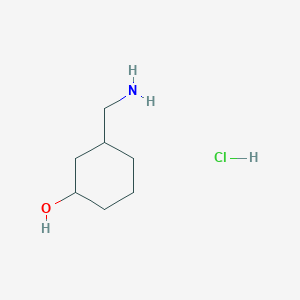

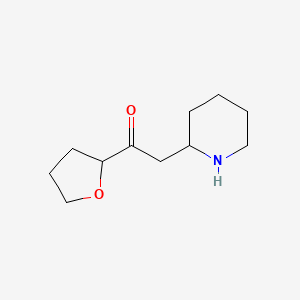
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
